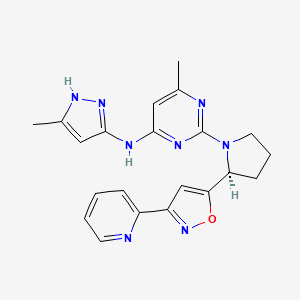
az12253801
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ12253801 is an inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R).
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Chemical Name: AZ12253801
- Target: Insulin-like growth factor 1 receptor (IGF-1R)
- Selectivity: Approximately 10-fold selectivity over the insulin receptor
- Mechanism of Action: Inhibits IGF-1R phosphorylation, thereby disrupting downstream signaling pathways involved in cell growth and survival.
Cancer Treatment
This compound has been extensively studied for its role in cancer treatment, particularly in prostate cancer and non-small cell lung cancer (NSCLC).
- Prostate Cancer:
- In a study involving DU145 prostate cancer cells, this compound was shown to enhance radiosensitivity. The compound inhibited IGF-1R phosphorylation, leading to delayed resolution of DNA damage markers (γH2AX foci) after radiation exposure. This effect was comparable to that observed with ATM inhibitors, indicating its potential as a radiosensitizer in clinical settings .
| Cell Line | Radiosensitivity Enhancement | Mechanism |
|---|---|---|
| DU145 | Significant | IGF-1R inhibition and delayed DNA repair |
| PC3 | Moderate | Similar to DU145 effects |
| LNCaP-LN3 | Minimal | No significant change observed |
- Non-Small Cell Lung Cancer:
Mechanistic Studies on DNA Damage Response
Research indicates that this compound not only inhibits IGF-1R but also affects the DNA damage response mechanisms within cancer cells. By disrupting IGF-1R signaling, this compound leads to increased sensitivity to radiation therapy, making it a valuable agent in combination therapies .
Combination Therapies
This compound is being evaluated in combination with other therapeutic agents to enhance its anticancer effects:
- With Radiation Therapy: Studies have shown that combining this compound with radiation can significantly improve treatment outcomes by increasing tumor cell death through enhanced radiosensitivity .
- With Other Kinase Inhibitors: The compound's ability to inhibit multiple pathways makes it a candidate for combination with other targeted therapies, potentially leading to synergistic effects against resistant cancer types .
Case Study 1: Prostate Cancer Radiosensitization
A study assessed the impact of this compound on DU145 cells treated with radiation. The results indicated a marked increase in apoptosis and mitotic catastrophe compared to controls, highlighting its potential as an adjunct therapy for improving outcomes in prostate cancer treatments .
Case Study 2: Non-Small Cell Lung Cancer
In experiments involving Hcc193 NSCLC cells, this compound was found to inhibit both IGF-1R and insulin receptor signaling effectively. This dual inhibition resulted in significant reductions in cell proliferation and survival rates, showcasing its potential as a therapeutic agent against aggressive lung cancers .
Eigenschaften
CAS-Nummer |
851432-37-6 |
|---|---|
Molekularformel |
C21H22N8O |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1 |
InChI-Schlüssel |
KHGNDLZELXNRQC-KRWDZBQOSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Isomerische SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC[C@H]3C4=CC(=NO4)C5=CC=CC=N5 |
Kanonische SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ 12253801 AZ-12253801 AZ12253801 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















